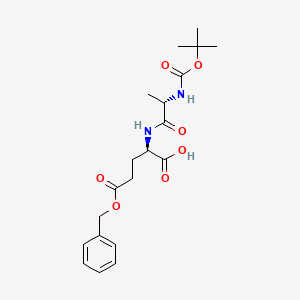

Boc-Ala-D-Glu(OBzl)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boc-Ala-D-Glu(OBzl)-OH, also known as tert-butoxycarbonyl-L-alanyl-D-glutamic acid benzyl ester, is a synthetic peptide derivative. This compound is widely used in peptide synthesis and research due to its stability and ease of manipulation. It is particularly valuable in the study of protein-protein interactions, enzyme-substrate interactions, and protein-ligand interactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Ala-D-Glu(OBzl)-OH typically involves the following steps:

Protection of Amino Groups: The amino groups of alanine and glutamic acid are protected using tert-butoxycarbonyl (Boc) groups.

Coupling Reaction: The protected alanine is coupled with the protected glutamic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Benzyl Ester Formation: The carboxyl group of glutamic acid is esterified with benzyl alcohol to form the benzyl ester

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection and Coupling: Large quantities of amino acids are protected and coupled using automated peptide synthesizers.

Purification: The crude product is purified using techniques such as recrystallization, chromatography, or precipitation.

Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency

Analyse Chemischer Reaktionen

Types of Reactions

Boc-Ala-D-Glu(OBzl)-OH undergoes various chemical reactions, including:

Deprotection: The Boc and benzyl protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid) or hydrogenation, respectively.

Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like DCC or DIC.

Hydrolysis: The ester bond can be hydrolyzed under basic or acidic conditions to yield the free acid

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid for Boc removal, hydrogenation for benzyl ester removal.

Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP).

Hydrolysis: Sodium hydroxide (NaOH) for basic hydrolysis, hydrochloric acid (HCl) for acidic hydrolysis

Major Products

Deprotected Peptide: Removal of protecting groups yields the free peptide.

Coupled Peptide: Coupling with other amino acids or peptides forms longer peptide chains.

Hydrolyzed Product: Hydrolysis yields the free acid form of the peptide

Wissenschaftliche Forschungsanwendungen

Boc-Ala-D-Glu(OBzl)-OH is extensively used in scientific research, including:

Peptide Synthesis: It serves as a building block in the synthesis of complex peptides and proteins.

Protein-Protein Interaction Studies: It is used to study the binding mechanisms between proteins.

Enzyme-Substrate Interaction Studies: It helps elucidate the interactions between enzymes and their substrates.

Protein-Ligand Interaction Studies: It is employed to explore the binding of ligands to proteins.

Structural and Functional Analysis: Researchers use it to investigate the impact of modifications on protein structure and function

Wirkmechanismus

The mechanism of action of Boc-Ala-D-Glu(OBzl)-OH involves its ability to form hydrogen bonds and covalent bonds with various substrates. The specific amino acids in the compound, such as alanine and glutamic acid, facilitate these interactions. The amide group in the peptide allows for covalent bonding, enhancing its binding affinity towards proteins, enzymes, and small molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boc-Ala-D-Glu(OBzl)-NH2: Similar in structure but with an amide group instead of a hydroxyl group.

Boc-Ala-D-Glu(OBzl)-OMe: Similar but with a methyl ester instead of a benzyl ester.

Boc-Ala-D-Glu(OBzl)-OEt: Similar but with an ethyl ester instead of a benzyl ester

Uniqueness

Boc-Ala-D-Glu(OBzl)-OH is unique due to its specific combination of protecting groups and esterification, which provides stability and ease of manipulation in peptide synthesis. Its ability to form hydrogen and covalent bonds with a wide range of substrates makes it particularly valuable in research applications .

Biologische Aktivität

Boc-Ala-D-Glu(OBzl)-OH, chemically known as N-[N-[(1,1-DiMethylethoxy)carbonyl]-L-alanyl]-D-glutamic acid benzyl ester, is a compound utilized primarily in peptide synthesis. Its structure includes a tert-butoxycarbonyl (Boc) protecting group on the amino group of L-alanine and a benzyl ester on the side chain of D-glutamic acid. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anthelmintic applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps typical of solid-phase peptide synthesis (SPPS). The protecting groups, Boc and OBzl, are crucial for ensuring the selective reactivity of the amino acids during peptide formation. The compound's molecular formula is C20H28N2O7, which reflects its complex structure that facilitates various biological interactions.

Biological Activity Overview

This compound has been studied for its biological activities, particularly in antimicrobial and anthelmintic properties. Research indicates that peptides synthesized from this compound exhibit significant activity against various pathogens.

Antimicrobial Activity

A study assessing the antimicrobial efficacy of peptide derivatives found that compounds synthesized using this compound demonstrated moderate to good activity against several Gram-negative bacteria, including Pseudomonas aeruginosa and Klebsiella pneumoniae, as well as against fungal strains like Candida albicans .

Table 1: Antimicrobial Activity of Peptide Derivatives

| Compound | Microbial Target | Activity Level |

|---|---|---|

| This compound | P. aeruginosa | Moderate |

| This compound | K. pneumoniae | Moderate |

| This compound | C. albicans | Good |

| This compound | Dermatophytes | Moderate |

The data indicate that the hydrolyzed derivatives of this compound are generally more potent than their methyl ester counterparts, suggesting that the structural features imparted by the D-glutamic acid component enhance bioactivity .

Anthelmintic Activity

In addition to its antimicrobial properties, this compound has been evaluated for anthelmintic activity against various earthworm species. Compounds derived from this amino acid sequence showed promising results, indicating potential applications in parasitic infections .

Case Studies

Several case studies have highlighted the effectiveness of peptides synthesized with this compound in various applications:

- Study on Antimicrobial Peptides : A series of peptides synthesized from this compound were tested against eight pathogenic microbes. Results indicated significant variations in activity depending on the specific amino acid sequences used .

- Anthelmintic Efficacy : Research involving earthworm models demonstrated that certain peptides derived from this compound exhibited effective anthelmintic properties, suggesting a potential role in veterinary medicine .

Eigenschaften

IUPAC Name |

(2R)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-5-oxo-5-phenylmethoxypentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O7/c1-13(21-19(27)29-20(2,3)4)17(24)22-15(18(25)26)10-11-16(23)28-12-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3,(H,21,27)(H,22,24)(H,25,26)/t13-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFKECLMHVFMHE-DZGCQCFKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.